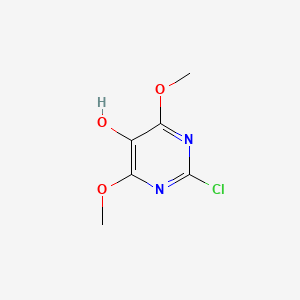
2-Chloro-4,6-dimethoxypyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethoxypyrimidin-5-ol is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,6-dimethoxypyrimidin-5-ol typically involves a series of reactions starting from readily available precursors. One common method involves the salifying reaction, cyanamide reaction, and condensation reaction. The process begins with the salifying reaction to obtain dimethyl propylene diimine dihydrochloride, followed by a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine. Finally, a condensation reaction under the action of a catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of composite solvents such as dimethyl formamide, dimethyl sulfoxide, and petroleum ether is common to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Condensation Reactions: Catalysts like Lewis acids are employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-4,6-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dimethoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2-Chloro-4,6-dimethoxypyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7ClN2O3 |
|---|---|
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
2-chloro-4,6-dimethoxypyrimidin-5-ol |
InChI |
InChI=1S/C6H7ClN2O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3 |
Clé InChI |
KTFOFDBMYUIVTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)Cl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
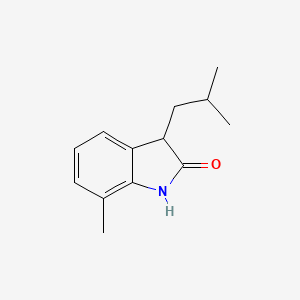
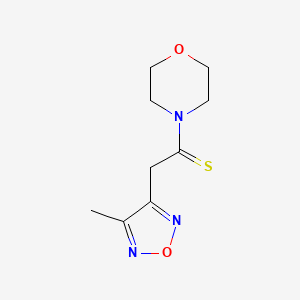

![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)
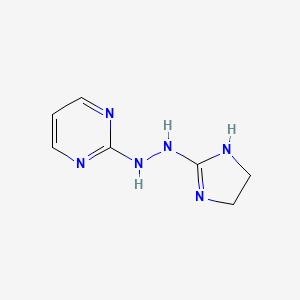
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)

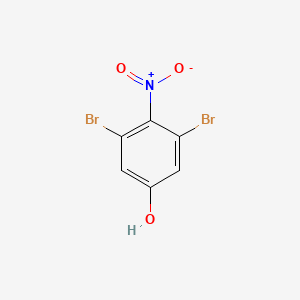
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
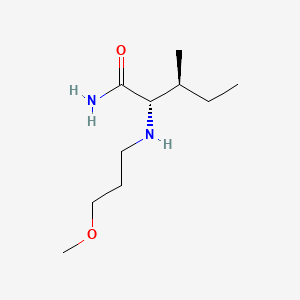
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

